1-Trifluoromethanesulfonylpiperazine hydrochloride
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Overview
Description
1-Trifluoromethanesulfonylpiperazine hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O2S. It is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethanesulfonyl group.
Preparation Methods
The synthesis of 1-Trifluoromethanesulfonylpiperazine hydrochloride typically involves the reaction of piperazine with trifluoromethanesulfonyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to control the reactivity of the trifluoromethanesulfonyl chloride . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form piperazine and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Trifluoromethanesulfonylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Trifluoromethanesulfonylpiperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding properties of the compound. This can lead to the modulation of various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Lacks the trifluoromethanesulfonyl group, resulting in different chemical and biological properties.
1-Benzylpiperazine: Contains a benzyl group instead of the trifluoromethanesulfonyl group, leading to variations in its reactivity and applications.
1-Phenylpiperazine:
The presence of the trifluoromethanesulfonyl group in this compound makes it unique, providing distinct electronic and steric effects that can be leveraged in various applications.
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-3-1-9-2-4-10;/h9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYIDREOWGURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-48-8 |
Source
|
Record name | 1-trifluoromethanesulfonylpiperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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